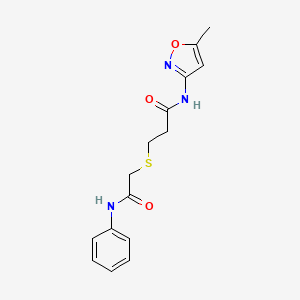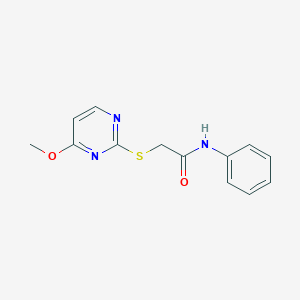
2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide is a chemical compound that features a bromopyrimidine moiety linked to a phenylacetamide group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with a suitable thiol, followed by acylation with phenylacetamide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Acylation and Alkylation: The amide group can participate in further acylation or alkylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Sulfoxides and sulfones.
Acylation: N-acylated derivatives.
Scientific Research Applications
2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and amide groups can form hydrogen bonds and other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A precursor in the synthesis of 2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide.
Phenylacetamide: Another precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidized derivatives of the sulfanyl group.
Uniqueness
This compound is unique due to the combination of its bromopyrimidine and phenylacetamide moieties, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c13-10-6-14-8-15-12(10)18-7-11(17)16-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVMCKJTXGDRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide](/img/structure/B6626232.png)

![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-phenylacetamide](/img/structure/B6626244.png)
![1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea](/img/structure/B6626247.png)
![2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide](/img/structure/B6626249.png)
![3-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626257.png)
![methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate](/img/structure/B6626265.png)
![1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626272.png)
![1-[(1,1-Dioxothian-4-yl)methyl]-3-(3-ethylsulfanylpropyl)urea](/img/structure/B6626275.png)


![5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile](/img/structure/B6626326.png)
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
![1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(1S,3R)-3-(pyrrolidine-1-carbonyl)cyclopentyl]urea](/img/structure/B6626359.png)
